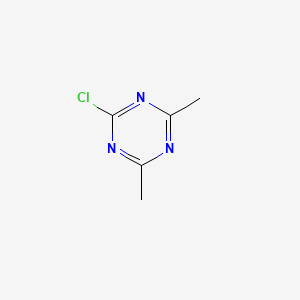

2-Chloro-4,6-dimethyl-1,3,5-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

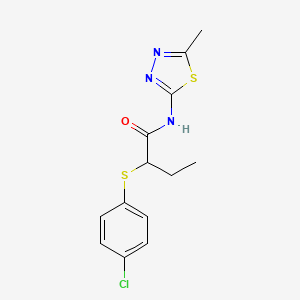

2-Chloro-4,6-dimethyl-1,3,5-triazine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

2-Chloro-4,6-dimethyl-1,3,5-triazine has been explored for potential applications in anticancer treatments. It has been utilized in the synthesis of isotopomers of the experimental anticancer agent pentamethylmelamine (PMM), which could serve as potential prodrugs for cancer therapy (Ferrer, Naughton, & Threadgill, 2002).

Organometallic Chemistry

In organometallic chemistry, this compound has been used in Pd- or Ni-catalyzed cross-coupling processes. These processes form new C–C bonds on the heteroaromatic ring, leading to the creation of various 2-alkyl-4,6-dimethoxy-1,3,5-triazines (Samaritani et al., 2005).

Nonlinear Optics Materials

This compound has also been involved in the development of materials for octupolar nonlinear optics (NLO). Studies on its crystal structures and packing have provided insights into the design of NLO materials, revealing interesting hydrogen bonding and molecular interactions (Boese et al., 2002).

Synthesis of Oxazolines

Another significant application is in the synthesis of 2-oxazolines from carboxylic acids. It enables the creation of oxazolines at room temperature, which is useful in various chemical syntheses (Bandgar & Pandit, 2003).

Supramolecular Combinatorial Synthesis

It has been used in the synthesis of N2,N4,N6-tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines, which find applications in supramolecular combinatorial synthesis. These compounds have potential uses in various chemical and pharmaceutical research areas (Díaz‐Ortiz et al., 2005).

Flame Retardants for Fabrics

Research has also been conducted on using triazine derivatives, including this compound, for enhancing the flame retardant properties of fabrics. Understanding their mechanism of action on cotton fabrics has been a key area of study (Nguyen et al., 2015).

Chemical Sensors

Additionally, this compound has been used in the development of chemical sensors. For example, its derivatives have been investigated for selectively recognizing metal ions like Fe3+ and Cu2+, indicating its potential in environmental monitoring and analysis (Hua, Aihong, & Fangying, 2012).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4,6-dimethyl-1,3,5-triazine is the carboxylic functional groups in peptides . It acts as a peptide coupling agent, facilitating the formation of amide bonds between carboxylic acids and amines .

Mode of Action

This compound interacts with its targets through a process similar to common amide coupling reactions involving activated carboxylic acids . It is highly reactive and can catalyze amide-forming reactions .

Biochemical Pathways

The compound affects the biochemical pathway of peptide synthesis. It facilitates the formation of amide bonds, which are crucial for linking amino acids together to form peptides . The downstream effects include the synthesis of peptides with specific sequences, which can then fold into functional proteins.

Result of Action

The result of the action of this compound is the formation of peptides with specific sequences . These peptides can then fold into functional proteins, which play a crucial role in various biological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be stable yet highly reactive , suggesting that it can maintain its activity under a range of conditions. Safety data indicates that it may pose hazards to the environment, including long-term adverse effects on aquatic life . Therefore, careful handling and disposal are necessary to minimize environmental impact.

Biochemical Analysis

Biochemical Properties

2-Chloro-4,6-dimethyl-1,3,5-triazine is known to be a stable, yet highly reactive compound . It is reported as a useful coupling reagent for the purification of peptides . Catalytic amide-forming reactions of this compound have been reported

Molecular Mechanism

It is known to participate in catalytic amide-forming reactions

Properties

IUPAC Name |

2-chloro-4,6-dimethyl-1,3,5-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-7-4(2)9-5(6)8-3/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIXHVLABNVHKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B3005095.png)

![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)

![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/no-structure.png)

![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole](/img/structure/B3005105.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3005110.png)

![3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B3005112.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B3005113.png)

![8-(2,4-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B3005115.png)

![2-(2,4-Dimethylphenyl)-3-hydroxy-4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]isoquinolin-1-one](/img/structure/B3005116.png)